![molecular formula C16H18N4 B5816032 N,N,2,5-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5816032.png)
N,N,2,5-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
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Description
The compound "N,N,2,5-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine" belongs to the pyrazolopyrimidine class, which is known for its diverse biological activities and potential as pharmaceutical agents. Compounds within this class have been studied for their anti-inflammatory, antimicrobial, and anticancer properties, amongst others. The structural uniqueness of pyrazolopyrimidines lies in their ability to interact with various biological targets, leading to a wide range of pharmacological activities.
Synthesis Analysis
While specific synthesis details for "N,N,2,5-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine" were not found, the general approach to synthesizing pyrazolopyrimidines often involves the cyclocondensation of appropriate precursors. Techniques such as microwave-assisted synthesis and reactions in the presence of catalysts or under ultrasound irradiation have been applied to efficiently generate these compounds with high regioselectivity and yields (Kaping, Helissey, & Vishwakarma, 2020).
Molecular Structure Analysis
Pyrazolopyrimidines, including derivatives similar to the compound of interest, exhibit a range of molecular arrangements due to their versatile scaffold. The crystal structure analysis reveals that these compounds can form various hydrogen bonding patterns, contributing to their solid-state arrangement and potentially influencing their biological activity (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017).
Chemical Reactions and Properties
Pyrazolopyrimidines undergo a variety of chemical reactions, including electrophilic substitutions, which allow for the introduction of diverse functional groups. These reactions are crucial for modifying the compound's biological activity and solubility. For example, the regioselective synthesis and subsequent functionalization of pyrazolopyrimidines have been explored to generate novel derivatives with potential therapeutic applications (Atta, 2011).
Physical Properties Analysis
The physical properties of pyrazolopyrimidine derivatives, such as solubility and crystallinity, are influenced by their molecular structure and the nature of substituted groups. These properties can affect the compound's bioavailability and pharmacokinetics. Detailed studies on the crystal structures and hydrogen bonding patterns provide insights into the solid-state properties of these compounds, which are essential for drug formulation (Portilla, Quiroga, de la Torre, Cobo, Low, & Glidewell, 2006).
Chemical Properties Analysis
The chemical properties of "N,N,2,5-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine" and related pyrazolopyrimidine derivatives are characterized by their reactivity towards various chemical agents. These properties are fundamental for understanding the compound's mechanism of action, stability, and interactions with biological targets. Electrophilic substitution reactions, for instance, play a significant role in the chemical modification of these compounds, affecting their pharmacological profile (K. Atta, 2011).
Mechanism of Action
Target of Action
N,N,2,5-Tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are purine analogues and have been associated with various modes of action against Mycobacterium tuberculosis (Mtb) . .
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidines have beneficial properties as antimetabolites in purine biochemical reactions . They interfere with the normal metabolic processes of the cell, leading to cell death .
Biochemical Pathways
As a purine analogue, it may interfere with purine metabolism, which is crucial for dna and rna synthesis .
Result of Action
Pyrazolo[1,5-a]pyrimidines have been associated with antitrypanosomal activity , suggesting that they may have a cytotoxic effect on certain types of cells.
properties
IUPAC Name |
N,N,2,5-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c1-11-10-14(19(3)4)20-16(17-11)15(12(2)18-20)13-8-6-5-7-9-13/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGPTDYILXXHES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N(C)C)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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